1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine
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Overview
Description
1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of two benzyl groups, one with a methoxy substituent and the other with a methyl substituent
Scientific Research Applications
1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
The study of piperazine derivatives is a rich field, with potential applications in areas such as medicinal chemistry, materials science, and more . The compound “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” could potentially be of interest in these areas, depending on its specific properties and activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methoxybenzyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with a palladium or platinum catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 4-methoxybenzaldehyde, 3-methylbenzaldehyde, or their corresponding carboxylic acids
Reduction: 1-(4-methoxybenzyl)piperazine, 1-(3-methylbenzyl)piperazine
Substitution: Various substituted piperazine derivatives
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzyl)piperazine
- 1-(3-methylbenzyl)piperazine
- 1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine
Uniqueness
1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine is unique due to the presence of both methoxy and methyl substituents on the benzyl groups
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-4-3-5-19(14-17)16-22-12-10-21(11-13-22)15-18-6-8-20(23-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNSOCOAUANFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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